Home > Products > Screening Compounds P16156 > 6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione -

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-4373623
CAS Number:
Molecular Formula: C22H24N4O4
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione belongs to the class of quinoxalinediones. These compounds are known for their biological activity, particularly as antagonists of the glycine modulatory site on the NMDA receptor. [, ] This specific compound has been investigated for its potential therapeutic applications in neurology. []

Mechanism of Action

6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist at the glycine site of the NMDA receptor. [] NMDA receptors are glutamate receptors involved in excitatory neurotransmission. By binding to the glycine site, this compound prevents glycine from binding and activating the receptor, thereby inhibiting NMDA receptor function. [] This mechanism of action makes it a subject of interest for research in neurological disorders.

Applications

The primary application of 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione in scientific research is as a pharmacological tool for investigating NMDA receptor function. [] Its ability to selectively antagonize the glycine site of NMDA receptors makes it valuable for studying the role of these receptors in various neurological processes and disorders, such as epilepsy, pain, and neurodegenerative diseases. []

6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX)

  • Compound Description: DNQX is a 1,4-dihydro-2,3-quinoxalinedione derivative known for its antagonist activity at the glycine modulatory site of the NMDA receptor. []
  • Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. Both compounds differ in their substituents at the 6 and 7 positions, highlighting the structure-activity relationship within this chemical class. []

5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX)

  • Compound Description: MNQX, similar to DNQX, acts as an antagonist at the glycine modulatory site of the NMDA receptor. It exhibits notable potency within this group. []
  • Relevance: MNQX shares the core 1,4-dihydro-2,3-quinoxalinedione scaffold with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The variations in the position of nitro groups (5,7 vs. 7) and the presence of the 6-(4-benzyl-1-piperidinyl) and 1,4-dimethyl substituents in the target compound highlight the impact of structural modifications on activity. []

6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate

  • Compound Description: This compound is another derivative of 1,4-dihydro-2,3-quinoxalinedione, investigated for its potential interactions with the glycine binding site of the NMDA receptor. []
  • Relevance: The compound exhibits a structural resemblance to 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, with a shared 1,4-dihydro-2,3-quinoxalinedione core. The presence of the hydrate and different substituents at the 6 and 7 positions underscores the exploration of various modifications within this class of compounds. []

6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione

  • Compound Description: This 1,4-dihydro-2,3-quinoxalinedione derivative is studied for its potential antagonist activity at the NMDA receptor's glycine binding site. []
  • Relevance: The compound shares the fundamental 1,4-dihydro-2,3-quinoxalinedione structure with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The presence of chlorine atoms in the 6,7 positions instead of the nitro and other substituents found in the main compound helps understand the role of halogens in this chemical series. []

5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide

  • Compound Description: This compound, a 1,4-dihydro-2,3-quinoxalinedione derivative, has been investigated for its potential interactions with the glycine binding site of the NMDA receptor. []
  • Relevance: This compound, crystallized with dimethylformamide, shares the 1,4-dihydro-2,3-quinoxalinedione core structure with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The variation in the position of chlorine atoms (5,7 vs. 7) and the presence of the 6-(4-benzyl-1-piperidinyl) and 1,4-dimethyl substituents in the target compound emphasize the ongoing efforts to modify this class of compounds for desired activity. []

ACEA-1021 (5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione)

  • Compound Description: ACEA-1021 is a potent competitive antagonist at the glycine site of the NMDA receptor. [] It exhibits systemic activity and shows neuroprotective properties. []

ACEA-1031 (5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione)

  • Compound Description: ACEA-1031, similar to ACEA-1021, acts as a potent competitive antagonist at the glycine site of the NMDA receptor. [] It demonstrates systemic activity and neuroprotective effects. []
  • Relevance: ACEA-1031 shares the 1,4-dihydro-2,3-quinoxalinedione core with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione and is closely related to ACEA-1021, with bromine atoms replacing the chlorine atoms at the 6,7 positions. The absence of the 1,4-dimethyl groups and the 6-(4-benzyl-1-piperidinyl) substituent in ACEA-1031 compared to the target compound further illustrates the exploration of diverse halogen substitutions and their effects on activity. []

ACEA-1328 (5-Nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione)

  • Compound Description: ACEA-1328 acts as a competitive and systemically bioavailable NMDA receptor antagonist targeting the glycine site. [] Notably, it potentiates the analgesic effects of opioids like morphine and U50,488H. []
  • Relevance: ACEA-1328 shares the 1,4-dihydro-2,3-quinoxalinedione core and the 1,4-dimethyl substituents with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The distinct feature of ACEA-1328 is the absence of the 6-(4-benzyl-1-piperidinyl) group, a key structural element in the target compound, responsible for potential differences in binding affinity and pharmacological actions. []

N-(1′-D-Deoxyxylitolyl)-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione

  • Compound Description: This compound was isolated from Fructus Xanthii and represents a naturally occurring derivative of 1,4-dihydro-2,3-quinoxalinedione. []
  • Relevance: This compound shares the 1,4-dihydro-2,3-quinoxalinedione core and the 6,7-dimethyl substitution pattern with 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The presence of the N-(1′-D-deoxyxylitolyl) group instead of the nitro group at position 7 and the 6-(4-benzyl-1-piperidinyl) group at position 6 in the target compound is a noteworthy structural difference. []

Properties

Product Name

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

6-(4-benzylpiperidin-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-23-17-13-19(20(26(29)30)14-18(17)24(2)22(28)21(23)27)25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3

InChI Key

OBKGJIYJQKOQHQ-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.